(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by its unique structure, which includes a naphthalene ring system with two methyl groups at positions 5 and 7, and an amine group at position 1. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve the reduction of the naphthalene ring.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the methylation and amination steps.
Chiral Resolution: Utilizing chiral resolution techniques to obtain the (S)-enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products
Oxidation Products: Naphthalene derivatives with ketone or carboxylic acid functionalities.
Reduction Products: Fully saturated amines.
Substitution Products: Amides or alkylated amines.
Scientific Research Applications
(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
®-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S)-form, with different biological activities.
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
(S)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other related compounds.
Properties
CAS No. |
459142-40-6 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
AFGINELSVWJKHB-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C2CCC[C@@H](C2=C1)N)C |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=C1)N)C |
Origin of Product |
United States |
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